molecular formula C17H17ClN2O5S B4115007 methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate

methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate

Cat. No. B4115007
M. Wt: 396.8 g/mol
InChI Key: JGCRAIVGJXGYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate, also known as MCA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MCA is a member of the class of compounds known as sulfonamides, which are widely used in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of arachidonic acid, a key mediator of inflammation. methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2, an enzyme involved in inflammation, and the induction of apoptosis in cancer cells. methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are many potential future directions for research on methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate. One area of interest is the development of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate derivatives with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Another area of interest is the use of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate in combination with other therapeutic agents to enhance its anti-inflammatory or anti-tumor effects. Additionally, more research is needed to fully understand the mechanism of action of methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate and its potential applications in the treatment of various diseases.

Scientific Research Applications

Methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has been extensively studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo, making it a promising candidate for further research in these areas.

properties

IUPAC Name

methyl 2-[2-[(4-chlorophenyl)sulfonylamino]propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-11(20-26(23,24)13-9-7-12(18)8-10-13)16(21)19-15-6-4-3-5-14(15)17(22)25-2/h3-11,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCRAIVGJXGYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[(4-chlorophenyl)sulfonylamino]propanoylamino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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